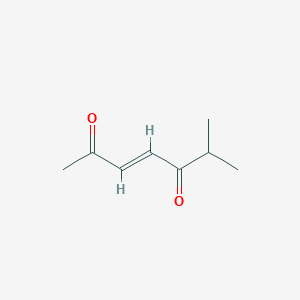
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) is an organic compound with the molecular formula C8H12O2. It is a diketone with a double bond, making it an interesting subject for various chemical reactions and applications. This compound is known for its presence in certain natural products and its potential use in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) can be achieved through several methods. One common approach involves the aldol condensation of acetone with methyl vinyl ketone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the double bond.
Industrial Production Methods
In an industrial setting, the production of 3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond or the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
作用機序
The mechanism of action of 3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a signaling molecule or participate in enzymatic reactions. The compound’s double bond and carbonyl groups allow it to engage in a variety of chemical interactions, influencing its reactivity and function.
類似化合物との比較
Similar Compounds
6-Methyl-5-hepten-2-one: This compound is similar in structure but lacks one of the carbonyl groups.
3-Heptene-2,5-dione: This compound has a similar backbone but does not have the methyl group at the sixth position.
Uniqueness
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) is unique due to its combination of a double bond and two carbonyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
156666-85-2 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
(E)-6-methylhept-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-6(2)8(10)5-4-7(3)9/h4-6H,1-3H3/b5-4+ |
InChIキー |
BWSZTLQPKADLGT-SNAWJCMRSA-N |
SMILES |
CC(C)C(=O)C=CC(=O)C |
異性体SMILES |
CC(C)C(=O)/C=C/C(=O)C |
正規SMILES |
CC(C)C(=O)C=CC(=O)C |
同義語 |
3-Heptene-2,5-dione, 6-methyl-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















